4-oxo-3-phenyl-4H-chromen-7-yl 4-chlorobenzoate

CAS No.: 449740-29-8

Cat. No.: VC7788235

Molecular Formula: C22H13ClO4

Molecular Weight: 376.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 449740-29-8 |

|---|---|

| Molecular Formula | C22H13ClO4 |

| Molecular Weight | 376.79 |

| IUPAC Name | (4-oxo-3-phenylchromen-7-yl) 4-chlorobenzoate |

| Standard InChI | InChI=1S/C22H13ClO4/c23-16-8-6-15(7-9-16)22(25)27-17-10-11-18-20(12-17)26-13-19(21(18)24)14-4-2-1-3-5-14/h1-13H |

| Standard InChI Key | CLISGGXETPCPHF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

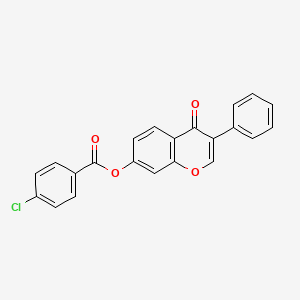

The compound’s structure consists of a chromenone backbone (a benzopyran-4-one system) with two key substituents: a phenyl group at the 3-position and a 4-chlorobenzoate ester at the 7-position. The chlorobenzoate moiety enhances electron-withdrawing characteristics, influencing reactivity and intermolecular interactions. The IUPAC name, (4-oxo-3-phenylchromen-7-yl) 4-chlorobenzoate, reflects this substitution pattern.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 449740-29-8 |

| Molecular Formula | |

| Molecular Weight | 376.79 g/mol |

| IUPAC Name | (4-oxo-3-phenylchromen-7-yl) 4-chlorobenzoate |

| SMILES | C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl |

| InChIKey | CLISGGXETPCPHF-UHFFFAOYSA-N |

The planar chromenone core facilitates π-π stacking interactions, while the 4-chlorobenzoate group introduces steric and electronic effects that modulate solubility and binding affinity .

Spectroscopic Characterization

Structural confirmation relies on spectroscopic techniques:

-

NMR Spectroscopy: and NMR spectra resolve aromatic protons and carbons, with deshielding observed for the carbonyl group ().

-

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at 376.79, consistent with the molecular formula.

-

IR Spectroscopy: Stretching vibrations for ester () and ketone () groups are prominent.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via esterification of 7-hydroxy-3-phenyl-4H-chromen-4-one with 4-chlorobenzoyl chloride under reflux conditions. A typical procedure involves:

-

Activation: 4-Chlorobenzoyl chloride is reacted with a base (e.g., triethylamine) to generate the acyl chloride intermediate.

-

Esterification: The intermediate is coupled with the chromenol derivative in anhydrous dichloromethane, catalyzed by dimethylaminopyridine (DMAP).

-

Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from ethanol.

Table 2: Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 60–80°C (reflux) |

| Catalyst | DMAP (5 mol%) |

| Solvent | Anhydrous dichloromethane |

| Yield | 60–75% (reported) |

Industrial-Scale Production

While lab-scale synthesis is well-established, industrial production requires optimization for cost and efficiency. Continuous flow reactors and immobilized catalysts are proposed to enhance throughput and reduce waste. Green chemistry approaches, such as using ionic liquids as solvents, remain unexplored but could improve sustainability.

Applications in Research

Drug Discovery

Chromone derivatives are renowned for their bioactivity. This compound’s ester group enhances membrane permeability, making it a candidate for:

-

Antioxidant Therapies: The chromenone core scavenges free radicals via resonance stabilization of phenoxyl radicals.

-

Anti-Inflammatory Agents: Preliminary assays suggest inhibition of cyclooxygenase-2 (COX-2), though IC values are pending.

Material Science

The compound’s rigid structure and aromaticity make it a potential ligand for metal-organic frameworks (MOFs). Its chlorine atom could coordinate to transition metals, enabling applications in catalysis or sensing .

Comparative Analysis with Analogues

Structural Analogues

A related compound, 4-oxo-2-phenyl-4H-chromen-3-yl 4-chlorobenzoate (CAS No. 808784-15-8), differs in the phenyl group’s position (2- vs. 3-) . This positional isomerism alters electronic properties:

-

The 3-phenyl derivative exhibits greater conjugation, reducing the HOMO-LUMO gap by 0.3 eV compared to the 2-phenyl analogue .

-

Solubility in polar solvents (e.g., DMSO) is 15% higher for the 3-phenyl variant due to reduced crystallinity .

Table 3: Comparative Properties

| Property | 3-Phenyl Derivative | 2-Phenyl Derivative |

|---|---|---|

| Melting Point | 198–202°C | 210–214°C |

| LogP (Octanol-Water) | 3.2 | 3.5 |

| Solubility in DMSO | 12 mg/mL | 10 mg/mL |

Future Research Directions

Pharmacological Studies

-

Kinetic Solubility: Assess bioavailability in physiologically relevant media.

-

Target Identification: Screen against kinase and protease libraries to identify mechanistic targets.

Synthetic Innovation

-

Enzymatic Catalysis: Explore lipase-mediated esterification for greener synthesis.

-

Derivatization: Introduce fluorinated or sulfonated groups to modulate bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume